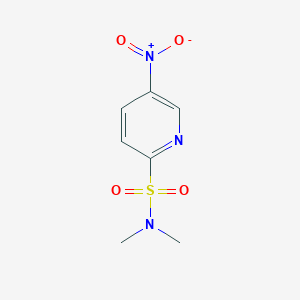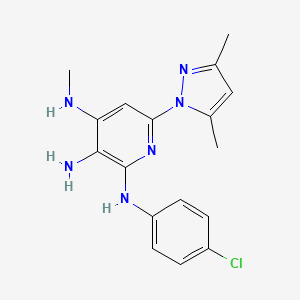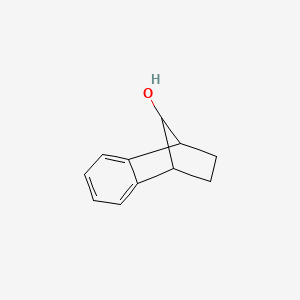
dl-2,3-Dichloro-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dl-2,3-Dichloro-1,4-butanediol: is a chemical compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . It is a white to almost white powder or crystalline solid . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From cis-1,4-Dichloro-2-butene: One common method involves the oxidation of cis-1,4-dichloro-2-butene using potassium permanganate in a mixture of water and acetone. The reaction is carried out at 0-5°C for about 5 hours.
Industrial Production Methods: Industrially, dl-2,3-Dichloro-1,4-butanediol can be synthesized using similar oxidation methods, but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: dl-2,3-Dichloro-1,4-butanediol can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form less chlorinated or dechlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in water/acetone mixture.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Dechlorinated butanediol derivatives.
Substitution: Compounds where chlorine atoms are replaced by other functional groups like hydroxyl or alkoxy groups.
Scientific Research Applications
Chemistry: dl-2,3-Dichloro-1,4-butanediol is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules . Biology: It is used in biochemical research to study enzyme interactions and metabolic pathways . Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development . Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism by which dl-2,3-Dichloro-1,4-butanediol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions . The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
dl-2,3-Dibromo-1,4-butanediol: Similar in structure but with bromine atoms instead of chlorine.
1,4-Dichlorobutane-2,3-diol: A closely related compound with similar chemical properties.
Uniqueness: dl-2,3-Dichloro-1,4-butanediol is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications where other similar compounds may not be as effective .
Properties
CAS No. |
63783-49-3 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
2,3-dichlorobutane-1,4-diol |
InChI |
InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 |
InChI Key |
BDFQFJDIIIRPBO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CO)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


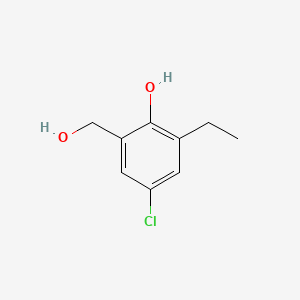
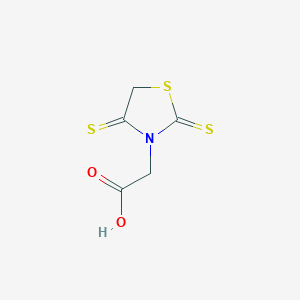

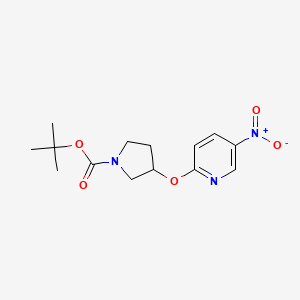
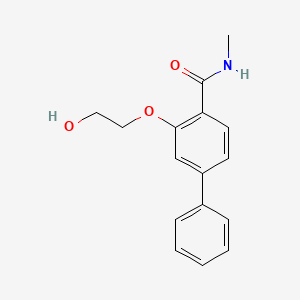
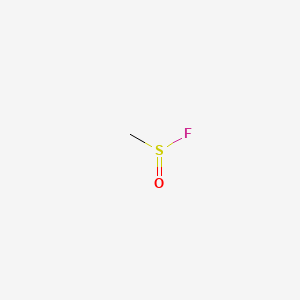

![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
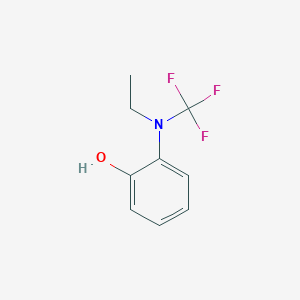
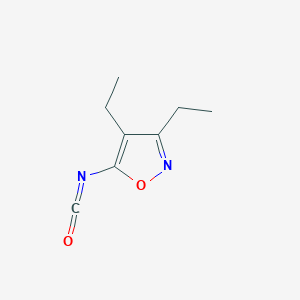
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
